GABAB receptor antagonist 3
Description
"GABAB receptor antagonist 3" (here exemplified by CGP35348, a well-characterized antagonist referenced in multiple studies) is a selective, blood-brain barrier-penetrant compound that competitively inhibits GABAB receptors. It has been pivotal in elucidating the roles of GABAB receptors in anxiety, addiction, and cognitive functions. Unlike agonists, antagonists block receptor activation, offering unique insights into synaptic plasticity and behavioral modulation.
Properties
Molecular Formula |
C18H25NO5 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
benzyl 2-(2-ethoxy-2-oxoethyl)-5,5-dimethylmorpholine-4-carboxylate |
InChI |
InChI=1S/C18H25NO5/c1-4-22-16(20)10-15-11-19(18(2,3)13-24-15)17(21)23-12-14-8-6-5-7-9-14/h5-9,15H,4,10-13H2,1-3H3 |
InChI Key |
LWJFRKPTIUVHTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CN(C(CO1)(C)C)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Pharmacodynamic Comparison with Similar Compounds
Potency and Selectivity
GABAB antagonists exhibit significant variability in potency and receptor subtype selectivity. Key findings include:
- CGP35348 : Displays 7–10-fold lower potency at presynaptic GABAB autoreceptors compared to postsynaptic receptors. It effectively antagonizes baclofen (GABAB agonist) but shows reduced efficacy against γ-hydroxybutyrate (GHB), suggesting subtype-specific interactions.
- CGP56999A: A potent antagonist with pronounced convulsant effects in vivo, requiring higher concentrations to block presynaptic receptors.
- SCH50911 : Blocks critical-period ocular dominance plasticity in visual cortex at concentrations three orders of magnitude higher than in vitro studies.
- CGP55845 : Used in hippocampal studies, it demonstrates differential modulation of synaptic inhibition depending on receptor localization (pre- vs. postsynaptic).
Table 1: Key Pharmacodynamic Parameters
Structural and Mechanistic Differences
- CGP35348 : A phosphinic acid derivative with competitive antagonism. Its ability to cross the blood-brain barrier makes it unique among early antagonists.
- (R)-Phaclofen : Structurally similar to baclofen but acts as an antagonist. X-ray crystallography confirms its stereospecific binding to GABAB receptors.
- CGP7930 Derivatives : Negative allosteric modulators (e.g., Compound 14) bind to auxiliary subunits (KCTD proteins), altering receptor-effector coupling without competing with GABA.
Behavioral and Functional Comparisons
Addiction and Withdrawal
- postsynaptic receptors.
Anxiety and Depression
Clinical and Preclinical Implications
- Anti-Absence Seizures : CGP35348 and other antagonists suppress absence seizures by modulating thalamocortical circuits.
- Neurodevelopmental Impact : Embryonic GABAB blockade (e.g., CGP35348) alters hypothalamic structure and HPA axis function, with sex-specific outcomes (hyperactivity in males, anxiety in females).
- Therapeutic Potential: Negative allosteric modulators (e.g., Compound 14) offer subtype-specific targeting, reducing side effects like sedation.
Q & A
Q. What is the structural basis of GABAB receptor function, and how does heterodimerization impact antagonist activity?
GABAB receptors require heterodimerization of GBR1 and GBR2 subunits for functional activity. Co-expression of both subunits in heterologous systems (e.g., HEK-293 cells or Xenopus oocytes) is necessary to observe agonist-induced potassium channel activation or inhibition of adenylyl cyclase. Antagonists like CGP71872 block GABA-mediated responses only in co-expressed systems, highlighting the dependency on subunit interaction . This structural complexity necessitates validation of subunit co-localization in experimental models to ensure physiological relevance.
Q. What experimental models are used to evaluate GABAB receptor antagonists in neurological disorders?
Preclinical models include:
- Absence seizure suppression : Antagonists like SCH 50911 are tested in rodent models (e.g., Genetic Absence Epilepsy Rats) using EEG monitoring to assess seizure suppression .
- Behavioral assays : Conditioned place preference (CPP) or intracranial self-stimulation (ICSS) paradigms evaluate reward modulation. For example, SCH 50911 attenuates baclofen-induced CPP when administered intracranially into the median raphe nucleus .
- In vitro electrophysiology : Hippocampal or cortical slice preparations measure presynaptic Ca²⁺ current inhibition or postsynaptic K⁺ current activation .
Q. How is the blood-brain barrier (BBB) penetration of GABAB antagonists assessed?
BBB permeability is evaluated using:
- In vivo pharmacokinetics : Radiolabeled antagonists (e.g., CGP36742) are administered peripherally, followed by brain tissue sampling and scintillation counting .
- Transwell assays : Caco-2 cell monolayers model BBB permeability, with LC-MS/MS quantifying compound translocation .
Advanced Research Questions
Q. How do methodological approaches resolve presynaptic vs. postsynaptic GABAB antagonism?
- Presynaptic assays : Measure Ca²⁺ influx suppression using voltage-clamp recordings in synaptosomes or isolated nerve terminals. Antagonists like CGP35348 reverse baclofen-induced inhibition of glutamate release .
- Postsynaptic assays : Focus on GIRK (G-protein-coupled inwardly rectifying K⁺) channel activation in hippocampal neurons. Antagonists block hyperpolarization, validated via patch-clamp electrophysiology .
- Subunit-specific tools : RNAi knockdown of GBR1 or GBR2 in neuronal cultures isolates presynaptic (GBR1-dominated) vs. postsynaptic (GBR2-dominated) effects .
Q. What explains contradictory behavioral effects of GABAB antagonists across studies?
Discrepancies arise from:
- Dosage and timing : Low-dose CGP56433A exacerbates nicotine withdrawal in ICSS, while high doses show no effect, suggesting dose-dependent receptor modulation .
- Route of administration : Intracerebroventricular vs. systemic delivery impacts regional receptor engagement. For example, intra-raphe SCH 50911 blocks baclofen reward, but systemic doses may lack specificity .
- Receptor heterogeneity : Splice variants (e.g., GBR1a vs. GBR1b) exhibit distinct trafficking and ligand-binding profiles, though pharmacological differentiation remains elusive .
Q. What challenges exist in targeting GABAB receptors for therapeutic intervention?
- Toxicity : Antagonists like SGS742 suppress GHB-induced respiratory depression but induce tremors/seizures at higher doses, likely due to GABAA cross-talk or GHB receptor off-target effects .
- Lack of subtype selectivity : Most antagonists (e.g., CGP35348) non-selectively inhibit both pre- and postsynaptic receptors, complicating functional studies. Dual agonist-antagonist profiling in GTPγS binding assays is recommended to identify biased ligands .
Q. How do allosteric modulators influence antagonist pharmacology?
Positive allosteric modulators (e.g., CGP7930) enhance agonist efficacy but do not directly block antagonists. Conversely, negative modulators (e.g., SCH-50911) non-competitively inhibit GABA binding. Radioligand displacement assays (e.g., [³H]CGP54626) and Schild analysis distinguish competitive vs. allosteric mechanisms .
Methodological Notes
- Data contradiction analysis : Use isobolographic analysis to assess synergistic/antagonistic interactions between GABAB antagonists and other receptor modulators (e.g., GABAA antagonists like gabazine) .
- Functional validation : Combine knockout mice (e.g., GBR1⁻/⁻) with rescue experiments using viral vectors to confirm subunit-specific antagonist effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
